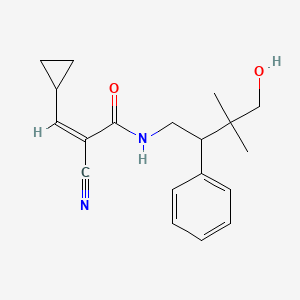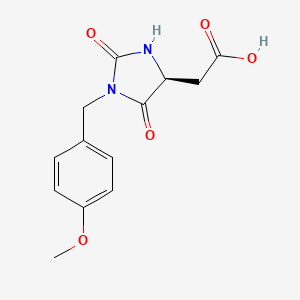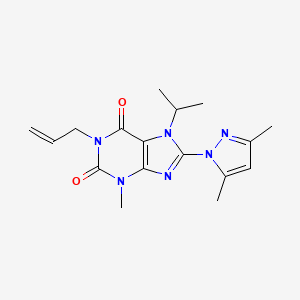
N-Boc-(+/-)-amino-3-methylpent-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-(+/-)-amino-3-methylpent-4-enal is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis
Wissenschaftliche Forschungsanwendungen
N-Boc-(+/-)-amino-3-methylpent-4-enal has several applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of N-Boc-(+/-)-amino-3-methylpent-4-enal is amines, amino acids, and peptides . The compound is used for the chemoselective mono-N-Boc protection of these structurally diverse biomolecules .
Mode of Action
This compound interacts with its targets through a process known as N-Boc protection. This process involves the use of di-tert-butyl dicarbonate and a catalyst, such as Amberlyst-15, in ethanol . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
Biochemical Pathways
The N-Boc protection process is a fundamental transformation in organic synthesis, especially in peptide chemistry . It is an important strategy in peptide synthesis as N-Boc derivatives can be easily converted into free amines . This process is also useful in Merrifield solid-phase peptide synthesis .
Result of Action
The result of the N-Boc protection process is the formation of N-Boc-protected amines, amino acids, and peptides . These compounds are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .
Action Environment
The N-Boc protection process can be carried out under a variety of conditions. For example, it can be performed under ultrasound irradiation , or in a continuous flow reactor with a low-boiling solvent . Environmental factors such as temperature, solvent type, and the presence of a catalyst can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Zukünftige Richtungen
There is increasing interest in more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses . More efforts must be stepwise tightened to make Boc removal practical, clean, and minimize any potential impact . A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection has been reported .
Biochemische Analyse
Biochemical Properties
The N-Boc-(+/-)-amino-3-methylpent-4-enal compound interacts with various enzymes, proteins, and other biomolecules. The Boc group is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation . It protects amines by forming carbamates, which are less reactive .
Cellular Effects
The Boc group, to which it belongs, is known to be stable towards most nucleophiles and bases . This stability could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the Boc protecting group. The main method of Boc protection is the use of Boc anhydride . The mechanism is straightforward: the nucleophilic amine attacks the electrophilic anhydride . The carbonate leaving group can release CO2, providing a strong driving force for the reaction .
Temporal Effects in Laboratory Settings
The Boc group is known to be stable and resistant to many conditions . This suggests that this compound could also exhibit stability and resistance to degradation over time.
Metabolic Pathways
The Boc group is known to be involved in the protection of amines, which are key functionalities in several compounds such as natural products, amino acids, and peptides .
Subcellular Localization
The Boc group is known to be used in peptide synthesis , suggesting that this compound could also be involved in processes within specific compartments or organelles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-amino-3-methylpent-4-enal typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity . These methods allow for the continuous production of Boc-protected amines with high yields and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-(+/-)-amino-3-methylpent-4-enal can undergo various types of chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Deprotection: Free amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-amino acids: Similar in that they also feature a Boc-protected amino group.
N-Cbz-amino acids: Use a different protecting group (carbobenzyloxy) but serve a similar purpose in protecting the amino group during synthesis.
N-Alloc-amino acids: Use an allyloxycarbonyl protecting group, offering different deprotection conditions.
Uniqueness
N-Boc-(+/-)-amino-3-methylpent-4-enal is unique due to its specific structure, which includes an aldehyde group and a Boc-protected amino group. This combination allows for versatile synthetic applications and selective reactions that are not possible with other protected amino compounds .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-methyl-5-oxopent-1-en-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-6-11(5,7-8-13)12-9(14)15-10(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXKMLKJQUSVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)
![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2529200.png)
![2-(4-ethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2529202.png)



![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2529208.png)
![N-(3,4-dimethylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2529209.png)
![1-(2,3-dimethylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea](/img/structure/B2529211.png)
![Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate](/img/structure/B2529212.png)
![N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2529214.png)

![2-ethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2529219.png)

